

# Spectroscopic Profile of 1-(3-Hydroxypropyl)pyrrole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)pyrrole

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of synthesized compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(3-Hydroxypropyl)pyrrole**, a heterocyclic compound of interest in various chemical and pharmaceutical research domains.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-(3-Hydroxypropyl)pyrrole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

| Chemical Shift (δ)<br>ppm | Multiplicity       | Integration        | Assignment         |
|---------------------------|--------------------|--------------------|--------------------|
| Data not available        | Data not available | Data not available | Data not available |

<sup>13</sup>C NMR (Carbon-13 NMR):

| Chemical Shift ( $\delta$ ) ppm | Assignment         |
|---------------------------------|--------------------|
| Data not available              | Data not available |

Note: Experimentally verified chemical shift data for **1-(3-Hydroxypropyl)pyrrole** is not readily available in the public domain. The data for the parent pyrrole molecule shows signals for the  $\alpha$ -protons (C2/C5-H) and  $\beta$ -protons (C3/C4-H) in the aromatic region of the  $^1\text{H}$  NMR spectrum. In  $^{13}\text{C}$  NMR, the  $\alpha$ -carbons and  $\beta$ -carbons of the pyrrole ring also show distinct signals.

## Infrared (IR) Spectroscopy

| Wavenumber ( $\text{cm}^{-1}$ ) | Description of Vibration                              |
|---------------------------------|---|
| ~3400-3200                      | O-H stretch (broad, indicative of the hydroxyl group) |
| ~3100-3000                      | =C-H stretch (aromatic C-H on the pyrrole ring)       |
| ~2950-2850                      | C-H stretch (aliphatic C-H of the propyl chain)       |
| ~1500-1400                      | C=C stretch (pyrrole ring vibrations)                 |
| ~1100-1000                      | C-O stretch (of the primary alcohol)                  |

Note: The IR spectrum of pyrrole itself exhibits a characteristic N-H stretching vibration around  $3400\text{ cm}^{-1}$ [1][2]. For **1-(3-Hydroxypropyl)pyrrole**, this would be absent and replaced by bands corresponding to the propyl and hydroxyl groups.

## Mass Spectrometry (MS)

| m/z       | Ion                                     |
|-----------|---|
| 126.09134 | $[\text{M}+\text{H}]^+$ (Predicted)[3]  |
| 148.07328 | $[\text{M}+\text{Na}]^+$ (Predicted)[3] |
| 124.07678 | $[\text{M}-\text{H}]^-$ (Predicted)[3]  |
| 125.08351 | $[\text{M}]^+$ (Predicted)[3]           |

Note: The predicted mass spectrometry data is based on the compound's molecular formula ( $C_7H_{11}NO$ ) and provides expected mass-to-charge ratios for various adducts and the molecular ion[3].

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-(3-Hydroxypropyl)pyrrole** are not explicitly available in a single comprehensive source. However, based on general laboratory practices for the characterization of organic compounds, the following methodologies would be employed.

### NMR Spectroscopy

A sample of **1-(3-Hydroxypropyl)pyrrole** would be dissolved in a deuterated solvent, typically chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For  $^{13}C$  NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to one peak per unique carbon atom.

### Infrared (IR) Spectroscopy

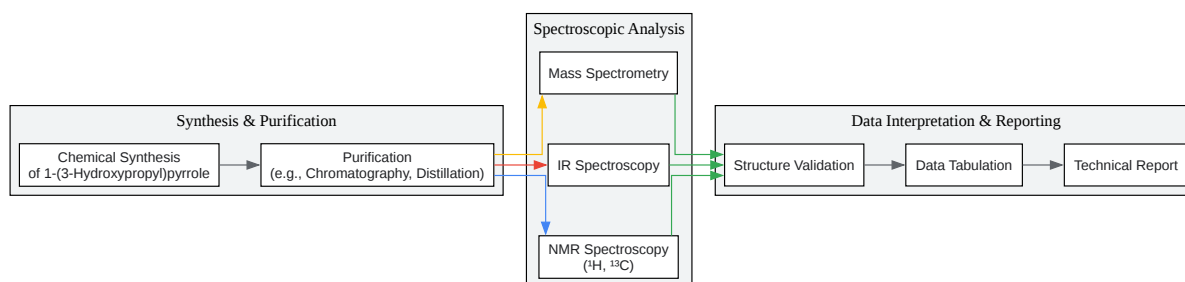
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400  $cm^{-1}$ .

### Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electrospray ionization (ESI), a common technique, the sample is dissolved in a suitable solvent and infused into the ion source. The instrument would be operated in both positive and negative ion modes to detect various adducts.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **1-(3-Hydroxypropyl)pyrrole**.



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Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

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## References

- 1. Pyrrole [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-(3-hydroxypropyl)pyrrole (C<sub>7</sub>H<sub>11</sub>NO) [pubchemlite.lcsb.uni.lu]
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